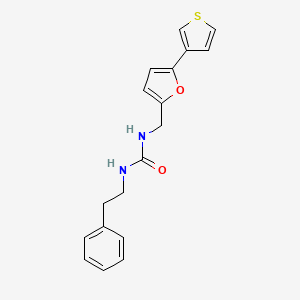

1-Phenethyl-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea

Beschreibung

1-Phenethyl-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea is a synthetic urea derivative featuring a phenethyl group attached to the urea nitrogen and a furan-thiophene hybrid moiety as the substituent on the adjacent nitrogen. The furan ring is substituted at the 5-position with a thiophen-3-yl group, conferring aromatic heterocyclic diversity. The compound’s design combines lipophilic (phenethyl, thiophene) and hydrogen-bonding (urea) motifs, which may influence its pharmacokinetic and pharmacodynamic properties.

Eigenschaften

IUPAC Name |

1-(2-phenylethyl)-3-[(5-thiophen-3-ylfuran-2-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c21-18(19-10-8-14-4-2-1-3-5-14)20-12-16-6-7-17(22-16)15-9-11-23-13-15/h1-7,9,11,13H,8,10,12H2,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAHOEBBLKBYDFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)NCC2=CC=C(O2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-Phenethyl-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea typically involves multi-step organic reactions. The preparation begins with the synthesis of the thiophene and furan intermediates, which are then coupled with phenethyl isocyanate to form the final urea derivative. Common synthetic routes include:

Thiophene Synthesis: Thiophene derivatives can be synthesized through condensation reactions such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Furan Synthesis: Furan derivatives are often synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide.

Coupling Reaction: The final step involves the coupling of the thiophene and furan intermediates with phenethyl isocyanate under controlled conditions to form the urea derivative.

Analyse Chemischer Reaktionen

1-Phenethyl-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol or alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene and furan rings, using reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Phenethyl-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea shows promise as a candidate for drug development due to its potential antimicrobial , anticancer , and anti-inflammatory properties.

Case Study: Anticancer Activity

A study investigating urea derivatives similar to this compound demonstrated significant antiproliferative effects against various cancer cell lines. The compounds were evaluated against the National Cancer Institute's NCI-60 panel, revealing promising results for compounds with structural similarities .

| Compound | Cell Line Tested | IC50 (µM) | Observations |

|---|---|---|---|

| 1-Phe-Urea | SK-MEL-5 (Melanoma) | 5.0 | Lethal effects observed |

| 1-Phe-Urea | A498 (Renal) | 4.2 | High inhibition rate |

Material Science

The electronic properties of thiophene and furan derivatives make this compound valuable in the development of organic semiconductors , organic field-effect transistors (OFETs) , and organic light-emitting diodes (OLEDs) .

Application Example: Organic Electronics

Research has shown that compounds containing thiophene and furan can be incorporated into organic electronic devices, enhancing their efficiency and performance. The unique electronic characteristics of these compounds facilitate charge transport and light emission in devices .

Industrial Chemistry

This compound can serve as a corrosion inhibitor and is involved in the synthesis of advanced materials with specific chemical properties.

Application Example: Corrosion Inhibition

Studies indicate that urea-based compounds can effectively inhibit corrosion in various environments by forming protective layers on metal surfaces. This application is critical in industries where metal integrity is paramount .

Wirkmechanismus

The mechanism of action of 1-Phenethyl-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, making it a potential therapeutic agent.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Synthetic Efficiency : High yields (86–94%) for 5b/5c suggest robust coupling methodologies for urea-thioethyl-furan systems, which could be applicable to the target compound .

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacological and Physicochemical Profiles

*Estimated using fragment-based methods.

Key Observations :

- Solubility : Ranitidine derivatives exhibit lower LogP and higher hydrogen-bond acceptors, favoring aqueous solubility and oral bioavailability .

- Target Specificity : The adamantyl group in 5b may confer selectivity toward viral targets (e.g., influenza M2 ion channel), whereas the target compound’s thiophene-furan system could modulate kinase or GPCR interactions .

Case Study: Urea Derivatives in Drug Development

Urea-based compounds are pivotal in drug design due to their hydrogen-bonding capacity and metabolic stability. For example:

- Ranitidine: A dimethylamino-furan-thioethyl urea derivative with antiulcer activity, highlighting the importance of the urea-thioethyl linker in H₂ receptor antagonism .

- 5b/5c : High-yield adamantyl-urea analogs demonstrate the adaptability of urea scaffolds in targeting diverse biological pathways .

Biologische Aktivität

1-Phenethyl-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique arrangement of phenethyl, thiophene, and furan moieties, which contribute to its biological properties. The molecular formula is , with a molecular weight of 334.4 g/mol.

This compound primarily targets specific receptors and enzymes involved in inflammatory and cancer-related pathways. Key mechanisms include:

- Cyclooxygenase (COX) Inhibition : The compound inhibits COX enzymes, reducing the synthesis of pro-inflammatory prostaglandins, which are crucial mediators in inflammatory responses.

- Tyrosine Kinase Inhibition : It also interacts with tyrosine kinases, preventing their phosphorylation activity, which is essential for cell signaling pathways that lead to cell proliferation.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to reduce inflammation in various in vitro models by modulating cytokine production and inhibiting the COX pathway.

Anticancer Potential

Studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For example, it has been tested against several human cancer cell lines, showing promising results in reducing cell viability at micromolar concentrations.

Antimicrobial Activity

The compound also displays antimicrobial properties, with studies showing effectiveness against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Comparative Analysis

To better understand the efficacy of this compound, a comparison with similar compounds was conducted:

| Compound Name | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| 1-(2-Chlorophenyl)-3-(5-(thiophen-3-yl)-2-furyl)-urea | Anticancer | 18.75 ± 0.85 | |

| Thiourea | Urease Inhibitor | 21.25 ± 0.15 | |

| Etoposide | Anticancer | 17.94 ± 0.05 |

Case Studies

Several studies have highlighted the biological activity of this compound:

- In Vitro Cancer Studies : A study evaluated the anticancer properties on U937 human leukemia cells, where significant reductions in cell viability were observed at concentrations as low as 10 μM .

- Inflammation Model : In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a marked decrease in paw edema compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.